molecular formula C26H21N3O2 B11683385 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide

N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11683385
M. Wt: 407.5 g/mol
InChI Key: UGZJFDPOPKAIOO-WPWMEQJKSA-N
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Description

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide typically involves multiple steps. One common method is the Claisen-Schmidt condensation reaction, which is used to form the chalcone intermediate. This intermediate is then subjected to further reactions to introduce the quinoline and carbohydrazide moieties. The reaction conditions often involve the use of basic or acidic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide stands out due to its unique combination of a quinoline core and a carbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-2-9-19-12-8-13-20(25(19)30)17-27-29-26(31)22-16-24(18-10-4-3-5-11-18)28-23-15-7-6-14-21(22)23/h2-8,10-17,30H,1,9H2,(H,29,31)/b27-17+

InChI Key

UGZJFDPOPKAIOO-WPWMEQJKSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Origin of Product

United States

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